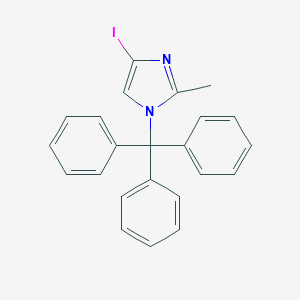

4-iodo-2-methyl-1-trityl-1H-imidazole

Overview

Description

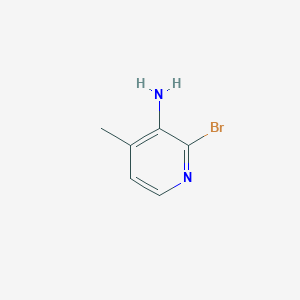

The compound 4-iodo-2-methyl-1-trityl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the trityl group suggests a protective functionality, commonly used in synthetic chemistry to shield reactive sites during a multi-step synthesis.

Synthesis Analysis

The synthesis of 4-iodo-1-tritylimidazole involves a magnesium-iodine exchange with a Grignard reagent, leading to the formation of a 4-magnesioimidazole derivative. This intermediate then reacts with esters to yield a variety of poly-4-imidazolyl carbinol compounds with moderate to high yields, demonstrating the versatility of the 4-iodo-1-tritylimidazole as a precursor for multidentate ligands used in biomimetic studies .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 4-iodo-2-methyl-1-trityl-1H-imidazole, they do provide insights into the structural characteristics of related imidazole derivatives. For instance, the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was determined to be planar, conjugated, and aromatic, which suggests that the imidazole core maintains aromaticity and planarity in its derivatives .

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives is highlighted in the synthesis of various compounds. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, produce imidazo[1,2-a]pyridines and indoles, indicating the potential for imidazole derivatives to undergo rearrangement reactions . Additionally, a sequential one-pot approach to synthesize 2,4,5-trisubstituted imidazoles from α-methylene ketones and aldehydes using an iodine/DMSO system has been developed, showcasing the ability of imidazole derivatives to participate in multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodo-2-methyl-1-trityl-1H-imidazole are not directly discussed in the provided papers. However, the synthesis and properties of related imidazole compounds suggest that these derivatives are likely to exhibit properties typical of aromatic heterocycles, such as stability and potential for hydrogen bonding. The presence of the iodine atom may also confer unique reactivity, as seen in the use of iodine/DMSO systems for the synthesis of trisubstituted imidazoles . The trityl group is known for its steric bulk and ability to protect reactive sites, which would influence the solubility and reactivity of the compound .

Scientific Research Applications

It’s worth noting that the synthesis and applications of imidazoles are a topic of ongoing research, and new uses for these compounds are being discovered regularly . If you have access to scientific databases or libraries, you might be able to find more specific information about the applications of “4-iodo-2-methyl-1-trityl-1H-imidazole”. Alternatively, you could reach out to researchers or professionals in the field for more information.

-

Pharmaceuticals : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are many commercially available drugs that contain an imidazole ring, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Chemical Industry : Imidazole compounds are used in the chemical industry for various purposes. For example, 4-Iodo-1-trityl-1H-imidazole is sold by Thermo Scientific Chemicals, indicating its use in chemical synthesis .

-

Antioxidant Activity : Some imidazole derivatives have been synthesized and evaluated for antioxidant activity. For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been tested for antioxidant activity using different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

-

Industrial Testing Applications : 4-Iodo-1-trityl-1H-imidazole is sold by Thermo Scientific Chemicals, indicating its use in industrial testing applications .

Safety And Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

4-iodo-2-methyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19IN2/c1-18-25-22(24)17-26(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDCLDAMUNBJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449443 | |

| Record name | 4-iodo-2-methyl-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-2-methyl-1-trityl-1H-imidazole | |

CAS RN |

157255-72-6 | |

| Record name | 4-iodo-2-methyl-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)